molecular formula C10H14ClN B7980875 (2,3-Dihydro-1H-inden-1-YL)methanamine hydrochloride

(2,3-Dihydro-1H-inden-1-YL)methanamine hydrochloride

Cat. No. B7980875
M. Wt: 183.68 g/mol
InChI Key: MZGYYVMXDXARHL-UHFFFAOYSA-N
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Description

“(2,3-Dihydro-1H-inden-1-YL)methanamine hydrochloride” is a chemical compound with the CAS Number: 1187927-97-4 . It has a molecular weight of 183.68 . The IUPAC name for this compound is 2,3-dihydro-1H-inden-1-ylmethanamine hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “(2,3-Dihydro-1H-inden-1-YL)methanamine hydrochloride” is 1S/C10H13N.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)9;/h1-4,9H,5-7,11H2;1H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

“(2,3-Dihydro-1H-inden-1-YL)methanamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 183.68 .

Scientific Research Applications

  • Synthesis Methods : An efficient synthetic method for 2, 3-dihydro-1H-indene-1-methanamine and its derivatives was developed, featuring mild conditions, less pollution, and simple manipulation (Zhou et al., 2013).

  • Selective Bromination : Research into the synthesis of 4-chloro-1-indanone and its conversion under various conditions to (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine has been explored (Jasouri et al., 2010).

  • Antimicrobial Applications : Certain derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine showed variable degrees of antibacterial and antifungal activities (Visagaperumal et al., 2010).

  • Catalytic Applications : Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine were synthesized and showed good activity and selectivity in catalytic applications, especially in C–H bond activation and formation of unsymmetrical pincer palladacycles (Roffe et al., 2016).

  • Photocytotoxicity in Red Light : Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine showed significant photocytotoxicity in red light and interacted with DNA, suggesting potential applications in cellular imaging and cancer therapy (Basu et al., 2014).

  • Pharmacological Properties : The synthesis of new (2,3-dihydro-1H-indol-5-ylmethyl)amine was achieved, providing a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines with potential pharmacological properties (Ogurtsov & Rakitin, 2021).

  • Anticancer Studies : Palladium(II) and Platinum(II) complexes based on pyrrole Schiff bases, including those with R-(pyridin-2-yl)methanamine, showed anticancer activity against various human cancerous cell lines, highlighting their potential as therapeutic agents (Mbugua et al., 2020).

Safety And Hazards

The safety information for “(2,3-Dihydro-1H-inden-1-YL)methanamine hydrochloride” indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the signal word “Warning” and the GHS07 pictogram .

properties

IUPAC Name

2,3-dihydro-1H-inden-1-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)9;/h1-4,9H,5-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGYYVMXDXARHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydro-1H-inden-1-YL)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,3-Dihydro-1H-inden-1-YL)methanamine hydrochloride

Citations

For This Compound
1
Citations
H Zhou, H Su, Z Gan, D Wang, Y Xu - Research on Chemical …, 2013 - Springer
An efficient synthetic method for 2, 3-dihydro-1H-indene-1-methanamine and its derivatives is described. Six compounds of 2, 3-dihydro-1H-indene-1-methanamines were synthesized …
Number of citations: 2 link.springer.com

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